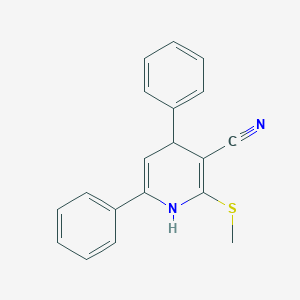![molecular formula C23H25ClN2O4 B5218735 ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B5218735.png)
ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[(4-chloro-3,5-dimethylphenoxy)acetyl]tryptophanate is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. This compound is also known as ettryptophanate and is a derivative of tryptophan, an essential amino acid.
Mécanisme D'action
The mechanism of action of ettryptophanate is not fully understood, but studies suggest that it may act as an inhibitor of certain enzymes and receptors. In cancer research, ettryptophanate has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In neurology, ettryptophanate has been shown to modulate the activity of certain receptors, including the NMDA receptor and the 5-HT2A receptor.
Biochemical and Physiological Effects
Ettryptophanate has been shown to have a range of biochemical and physiological effects. In cancer research, ettryptophanate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurology, ettryptophanate has been shown to improve cognitive function and memory in animal models. In immunology, ettryptophanate has been shown to modulate the production of cytokines, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Ettryptophanate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also limitations to using ettryptophanate in lab experiments. For example, the mechanism of action of ettryptophanate is not fully understood, which can make it difficult to interpret experimental results. Additionally, ettryptophanate is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for research on ettryptophanate. In cancer research, further studies are needed to fully understand the anti-cancer properties of ettryptophanate and its potential applications in cancer treatment. In neurology, further studies are needed to determine the mechanism of action of ettryptophanate and its potential applications in the treatment of neurodegenerative diseases. In immunology, further studies are needed to determine the effects of ettryptophanate on the immune response and its potential applications in the treatment of autoimmune diseases. Overall, ettryptophanate is a promising compound that has the potential to have significant applications in various fields of scientific research.
Méthodes De Synthèse
Ettryptophanate can be synthesized through a multi-step process that involves the reaction of tryptophan with 4-chloro-3,5-dimethylphenol and acetic anhydride. The product is then purified using column chromatography to obtain the final compound. The synthesis of ettryptophanate is a relatively straightforward process and can be performed in a laboratory setting.
Applications De Recherche Scientifique
Ettryptophanate has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. Studies have shown that ettryptophanate has anti-cancer properties and can inhibit the growth of cancer cells. In neurology, ettryptophanate has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, ettryptophanate has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
ethyl 2-[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-4-29-23(28)20(11-16-12-25-19-8-6-5-7-18(16)19)26-21(27)13-30-17-9-14(2)22(24)15(3)10-17/h5-10,12,20,25H,4,11,13H2,1-3H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLQTORELHGXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)COC3=CC(=C(C(=C3)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-thienyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218682.png)
![4-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]butanamide](/img/structure/B5218691.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(3-chlorophenyl)propanamide](/img/structure/B5218699.png)
![2-(2,4-dichlorophenyl)-3-[3-(4-methyl-2-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5218706.png)

![N-(4-bromophenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5218716.png)
![N-(4-methoxyphenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5218724.png)
![methyl 2-chloro-5-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5218727.png)

![ethyl 2-cyclohexyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-3-oxopropanoate](/img/structure/B5218750.png)
![allyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5218757.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5218765.png)
![3-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5218766.png)
